molecular formula C7H6O3S B13941692 2-acetylthiophene-3-carboxylic Acid CAS No. 7224-15-9

2-acetylthiophene-3-carboxylic Acid

Cat. No.: B13941692
CAS No.: 7224-15-9
M. Wt: 170.19 g/mol
InChI Key: RXSKHZBYERBZRY-UHFFFAOYSA-N
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Description

2-Acetylthiophene-3-carboxylic acid is an organosulfur compound with the molecular formula C7H6O3S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-acetylthiophene-3-carboxylic acid typically involves the acetylation of thiophene derivatives. One common method is the reaction of thiophene with acetyl chloride in the presence of a Lewis acid catalyst such as stannic chloride . This reaction yields 2-acetylthiophene, which can then be further carboxylated to produce this compound.

Industrial Production Methods: Industrial production of thiophene derivatives often employs large-scale organic synthesis techniques. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are some of the notable methods used for producing thiophene derivatives .

Chemical Reactions Analysis

Types of Reactions: 2-Acetylthiophene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophene derivatives.

Mechanism of Action

The mechanism of action of 2-acetylthiophene-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and modulation of cellular signaling pathways. Specific molecular targets and pathways are still under investigation, but its structural similarity to other biologically active thiophene derivatives suggests potential interactions with key biological molecules .

Comparison with Similar Compounds

  • Thiophene-2-carboxylic acid
  • Thiophene-2-acetic acid
  • 2-Acetylthiophene

Comparison: 2-Acetylthiophene-3-carboxylic acid is unique due to the presence of both an acetyl group and a carboxylic acid group on the thiophene ringCompared to thiophene-2-carboxylic acid and thiophene-2-acetic acid, it offers additional synthetic versatility and potential biological activity .

Properties

CAS No.

7224-15-9

Molecular Formula

C7H6O3S

Molecular Weight

170.19 g/mol

IUPAC Name

2-acetylthiophene-3-carboxylic acid

InChI

InChI=1S/C7H6O3S/c1-4(8)6-5(7(9)10)2-3-11-6/h2-3H,1H3,(H,9,10)

InChI Key

RXSKHZBYERBZRY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CS1)C(=O)O

Origin of Product

United States

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